- Catalytic conversion of olefins to aromatics, United States, , ,
Cas no 934-80-5 (4-Ethyl-1,2-dimethylbenzene)

4-Ethyl-1,2-dimethylbenzene structure
Produktname:4-Ethyl-1,2-dimethylbenzene
4-Ethyl-1,2-dimethylbenzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Ethyl-1,2-dimethylbenzene
- 4-Ethyl-o-xylene
- 1,2-Dimethyl-4-ethylbenzene
- Benzene,4-ethyl-1,2-dimethyl-
- 3,4-Dimethylethylbenzene
- NSC 74183
- 2-Methyl-p-ethyltoluene
- o-Xylene, 4-ethyl-
- Benzene, 4-ethyl-1,2-dimethyl-
- 1-ethyl-3,4-dimethylbenzene
- NSC74183
- 4-ETHYL-ORTHO-XYLENE
- 3,4-Dimethyl-1-ethylbenzene
- 1,2-Dimethyl-4-ethyl benzene
- o-Xylene, 4-ethyl- (8CI)
- SBUYFICWQNHBCM-UHFFFAOYSA-N
- SBB061288
- FCH917660
- 4-Ethyl-1,2-dimethylbenzene (ACI)
- DTXSID6061317
- Q27161917
- DS-5262
- UNII-S21X4T3N1G
- EINECS 213-293-7
- 4-ETHYL O-XYLENE
- C77212
- NSC-74183
- CS-0152518
- 934-80-5
- AKOS006228185
- E0281
- S21X4T3N1G
- NS00039565
- MFCD00059234
- DTXCID8048864
- CHEBI:89727
-
- MDL: MFCD00059234
- Inchi: 1S/C10H14/c1-4-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
- InChI-Schlüssel: SBUYFICWQNHBCM-UHFFFAOYSA-N
- Lächelt: C1C(CC)=CC(C)=C(C)C=1
Berechnete Eigenschaften
- Genaue Masse: 134.10955g/mol
- Oberflächenladung: 0
- XLogP3: 3.4
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Anzahl drehbarer Bindungen: 1
- Monoisotopenmasse: 134.10955g/mol
- Monoisotopenmasse: 134.10955g/mol
- Topologische Polaroberfläche: 0Ų
- Schwere Atomanzahl: 10
- Komplexität: 96.2
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: nichts
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Dichte: 0.8777 g/cm3 (15.2 ºC)
- Schmelzpunkt: -67°C(lit.)
- Siedepunkt: 190°C
- Flammpunkt: 61.5±7.3 ºC,
- Brechungsindex: 1.52531 (15.05 ºC)
- Löslichkeit: Insuluble (8.5E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 2.86580
- Löslichkeit: Nicht bestimmt
- Dampfdruck: 0.8±0.2 mmHg at 25°C
4-Ethyl-1,2-dimethylbenzene Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warnung
- Gefahrenhinweis: H226
- Warnhinweis: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Transportnummer gefährlicher Stoffe:UN 1993
- Code der Gefahrenkategorie: 10
- Sicherheitshinweise: S16
- PackingGroup:III
- Verpackungsgruppe:III
- Risikophrasen:R10
- Gefahrenklasse:3.2
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
- Sicherheitsbegriff:3.2
4-Ethyl-1,2-dimethylbenzene Zolldaten
- HS-CODE:2902909090
- Zolldaten:
China Zollkodex:
2902909090Übersicht:
29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten
Zusammenfassung:
29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%
4-Ethyl-1,2-dimethylbenzene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A715007-5g |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 98% | 5g |
$447.0 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156310-100μg |
4-Ethyl-o-xylene |
934-80-5 | >99.0%(GC) | 100μg |
¥2,025.00 | 2021-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E871346-100μl |
4-Ethyl-o-xylene |
934-80-5 | 99% | 100μl |
2,430.00 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTU808-1g |
4-ethyl-1,2-dimethylbenzene |
934-80-5 | 95% | 1g |
¥922.0 | 2024-04-15 | |
Aaron | AR006G3D-1g |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 96% | 1g |
$80.00 | 2025-01-23 | |
abcr | AB136004-0.1ml |
4-Ethyl-o-xylene, 99%; . |
934-80-5 | 99% | 0.1ml |
€197.20 | 2024-06-11 | |
1PlusChem | 1P006FV1-5g |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 98% | 5g |
$336.00 | 2025-02-21 | |
A2B Chem LLC | AC99693-250mg |
4-Ethyl-o-xylene |
934-80-5 | 98% | 250mg |
$41.00 | 2024-07-18 | |
A2B Chem LLC | AC99693-1g |
4-Ethyl-o-xylene |
934-80-5 | 98% | 1g |
$93.00 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E40410-250mg |
4-Ethyl-1,2-dimethylbenzene |
934-80-5 | 98% | 250mg |
¥358.0 | 2024-07-19 |
4-Ethyl-1,2-dimethylbenzene Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ; 3 h, 1 atm, 450 °C
Referenz
- Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behaviorJournal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Referenz
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
Referenz
- Composition of products of the alkylation of xylenes by ethyl chloride in the presence of aluminum chlorideVoprosy Khimii i Khimicheskoi Tekhnologii, 1979, 54, 36-9,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- Synthesis of diarylethanes and polycarboxylic acidsZhurnal Organicheskoi Khimii, 1968, 4(1), 163-8,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Referenz
- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Selective alkylation of xylenes with ethylene, European Patent Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Dodecane , Decane , Tridecane , Pentadecane , Hydrogen Catalysts: Ruthenium ; 134.1 bar; 3.25 h, 157.6 bar, rt → 305 °C
Referenz
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Catalysts: Vanadium ; 100 - 550 °C
Referenz
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
Referenz
- Alkylation of benzene, toluene and xylene isomers with C2, C3 and C4 aliphatic alcohols on TiO2-SiO2-Al2O3 and MoO3-SiO2-Al2O3Indian Journal of Chemistry, 1994, (11), 1053-61,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Reaktionsbedingungen
Referenz
- Preparation of aromatics over zeolite catalysts, United States, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Referenz
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
4-Ethyl-1,2-dimethylbenzene Raw materials
- 1H-Indene,1,1-dimethyl-
- 1,6,7-Trimethylnaphthalene
- 3-Ethyltoluene
- Naphthalene,1,4,6-trimethyl-
- 1-Ethylnaphthalene
- Indane
- 1,2-Dimethylnaphthalene
- Benzene,(1-methyl-2-cyclopropen-1-yl)-
- 1,8-Dimethylnaphthalene
- 1,2,3,5-Tetramethylbenzene
- Lignin
- 1,3-Dimethylnaphthalene
- 1-Methyl-1H-indene
- D,L-Mevalonic Acid Lactone
- 2,6-Dimethylnaphthalene
- 1-Heptanol
- 1-Ethyl-2,3-dimethylbenzene
- 1-Allyl-2-methylbenzene
- 2-Ethyl Toluene
- Azulene
- Indene
4-Ethyl-1,2-dimethylbenzene Preparation Products
- Benzene, 1-buten-1-yl- (824-90-8)
- 1H-Indene, octahydro-5-methyl- (19744-64-0)
- 1,4-Dimethylbicyclo[2.1.0]pentane (17065-18-8)
- (±)-1,2-Propanediol (57-55-6)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 4-Methylindan (824-22-6)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- n-Tetradecane (629-59-4)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 1,2,4-Trimethylcyclohexane (2234-75-5)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 2-butylphenol (3180-09-4)
- cis-2-Butene (590-18-1)
- 2-Propylphenol (644-35-9)
- 2,3-dimethyl-1H-indene (4773-82-4)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- Undecane (1120-21-4)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 2-methyl-6-propylphenol (3520-52-3)
- o-Cymene (527-84-4)
- Trimethylacetaldehyde (630-19-3)
- 2-ethylfuran (3208-16-0)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- cis-4-Methyl-2-pentene (691-38-3)
- Butanoic acid,2-hydroxy- (600-15-7)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro- (22531-20-0)
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl- (4175-54-6)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- 1,2,4-Triethylbenzene (877-44-1)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- 3-Methyl-2-butanone (563-80-4)
- 7H-Benzocycloheptene (264-09-5)
- 3-Ethyl-5-methylphenol (698-71-5)
- Cyclobutene, 3,3-dimethyl- (16327-38-1)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 1,3-DIETHYLBENZENE (141-93-5)
- NSC245044 (769-57-3)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- 2-BUTENE (624-64-6)
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) (5325-97-3)
- 2-Ethylphenol (90-00-6)
- 2-Sec-Butylphenol (89-72-5)
- Phenol, 3,5-diethyl- (1197-34-8)
- 3-Methyl-3-buten-1-ol (763-32-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Cyclooctene (931-88-4)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 1H-Indene, octahydro-, trans- (3296-50-2)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- Guaiacol (90-05-1)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1H-Indene,2,3-dihydro-1,3-dimethyl- (4175-53-5)
- (but-2-en-2-yl)benzene (2082-61-3)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- 2,3-Dimethylanisole (2944-49-2)
- 1H-Indene,2,3-dihydromethyl- (27133-93-3)
- 1,7-Dimethylnaphthalene (575-37-1)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- trans-Decahydronaphthalene (493-02-7)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- Cyclobutane, methoxy- (18593-33-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 2-Methylbutyraldehyde (96-17-3)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- 5-Indanol (1470-94-6)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 4-Propylphenol (645-56-7)
- Tert-Pentylbenzene (2049-95-8)
- Methylnaphthalene (1321-94-4)
- 2-Ethyl-m-xylene (2870-04-4)
- 2-Heptene, (2E)- (14686-13-6)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Ethyl Toluene (611-14-3)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- Azulene (275-51-4)
- Pyridine, 2-nitro- (15009-91-3)
- Meta-Methylanisole (100-84-5)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 3-Ethylphenol (620-17-7)
- 2,4,6-Trimethylphenol (527-60-6)
- 1H-Indene,2,3-dihydro-1,6-dimethyl- (17059-48-2)
- 1H-Indene,2,3-dihydro-4,7-dimethyl- (6682-71-9)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- 1H-Indene, octahydro-,(3aR,7aS)-rel- (4551-51-3)
- 6-methylindan-4-ol (20294-32-0)
- 4-Ethylphenol (123-07-9)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
4-Ethyl-1,2-dimethylbenzene Verwandte Literatur
-
Kelly Sepcic,Mira Josowicz,Jiri Janata,Ted Selby Analyst 2004 129 1070
-
Xu-Hui Huang,Yu-Ying Zhang,Ming Zhu,Da-Yong Zhou,Ming Du,Bei-Wei Zhu,Xiu-Ping Dong,Ian Fisk,Lei Qin Food Funct. 2021 12 1626
-
3. A review: the botany, ethnopharmacology, phytochemistry, pharmacology of Cinnamomi cortexSongtao Liu,Liu Yang,Senwang Zheng,Ajiao Hou,Wenjing Man,Jiaxu Zhang,Song Wang,Xuejiao Wang,Huan Yu,Hai Jiang RSC Adv. 2021 11 27461
-
Yu. V. Lugovoy,K. V. Chalov,O. P. Tkachenko,E. M. Sulman,J. W?rn?,D. Yu. Murzin RSC Adv. 2015 5 56460
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Orthoxylen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Xylol Orthoxylen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe
934-80-5 (4-Ethyl-1,2-dimethylbenzene) Verwandte Produkte
- 31599-60-7(1-Iodo-2,3-Dimethylbenzene)
- 700-12-9(1,2,3,4,5-pentamethylbenzene)
- 443-82-3(3-Fluoro-O-xylene)
- 461-97-2(5-Fluoro-m-xylene)
- 488-23-3(1,2,3,4-Tetramethylbenzene)
- 615-60-1(4-Chloro-1,2-dimethylbenzene)
- 608-23-1(3-Chloro-o-xylene)
- 611-14-3(2-Ethyl Toluene)
- 452-64-2(4-Fluoro-o-xylene)
- 619-04-5(3,4-Dimethylbenzoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-80-5)4-Ethyl-1,2-dimethylbenzene

Reinheit:99%
Menge:5g
Preis ($):402.0